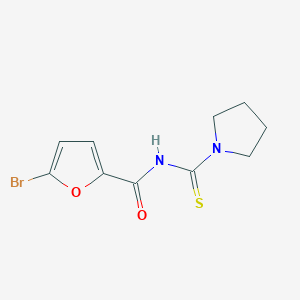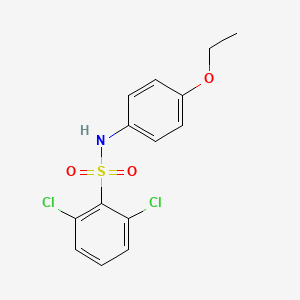![molecular formula C19H22N2O B5776733 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide, also known as PACAP-27, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. PACAP-27 is a member of the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of neuropeptides. It was first discovered in 1989 and has since been extensively studied for its various biochemical and physiological effects.
Wirkmechanismus
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide acts on three types of receptors: PAC1, VPAC1, and VPAC2. These receptors are found in various tissues throughout the body, including the brain, heart, and immune system. When 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide binds to its receptors, it activates a signaling pathway that leads to various physiological effects.
Biochemical and Physiological Effects:
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has a wide range of biochemical and physiological effects. It has been shown to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. Additionally, 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has been shown to have anti-apoptotic effects, protecting cells from programmed cell death. It also has vasodilatory effects, increasing blood flow to various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide in lab experiments is its specificity for its receptors. This allows researchers to study the effects of 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide on specific tissues and cell types. However, one limitation of using 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Additionally, researchers are interested in studying the effects of 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide on the immune system, as it has been shown to have anti-inflammatory effects. Finally, there is interest in developing longer-lasting analogs of 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide to improve its therapeutic potential.
Synthesemethoden
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled one amino acid at a time on a solid support, typically a resin. The amino acids are added in a specific sequence, following the desired peptide sequence. Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c20-17-10-8-15(9-11-17)18(22)21-14-19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWFWPJTKQBCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)
![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)



![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)


amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)